(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Description
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide (CAS: 330858-28-1) is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a cyano group, a 4-hydroxyphenylamine group, and a 4-methylphenyl group. The Z-configuration of the double bond between C2 and C3 imposes specific spatial constraints, influencing its electronic properties and intermolecular interactions . Key physicochemical properties include:
- Molecular formula: C₁₇H₁₄N₂O₂
- Molecular weight: 278.31 g/mol
- Density: 1.289 g/cm³ (predicted)
- Boiling point: 550.5°C (predicted)
- pKa: 9.75 (predicted), indicating moderate acidity of the phenolic -OH group .
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-2-4-13(5-3-12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBXEPASXQTPH-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between 4-hydroxybenzaldehyde and 4-methylbenzylamine in the presence of a suitable catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors due to its ability to form strong interactions with biological molecules.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and methylphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of cyanoacrylamides, which are studied for their corrosion inhibition, optical properties, and biological activity. Below is a comparative analysis with structurally related derivatives:
Key Observations
However, ACR-2’s 4-methoxyphenyl substituent shows higher inhibition efficiency (84.5% vs. ACR-3’s 86.1%), suggesting electron-donating groups (e.g., -OCH₃) improve performance . The cyano group in all compounds facilitates electron withdrawal, stabilizing adsorbed layers on metals via π-backbonding.
Bioactivity and Hydrogen Bonding: Unlike terrestriamide (which binds SARS-CoV-2 proteins via hydroxyl/ketone interactions), the target compound’s cyano group and Z-configuration may limit hydrogen-bond donor capacity but enable alternative interactions (e.g., dipole-dipole) . XCT790’s trifluoromethyl groups confer metabolic resistance, a feature absent in the target compound, highlighting trade-offs between stability and synthetic complexity .
Synthetic and Analytical Methods: The target compound’s synthesis likely parallels ACR-2/ACR-3, involving Knoevenagel condensation of cyanoacetamide with substituted benzaldehydes, followed by Z/E isomer separation via chromatography . Characterization via FTIR (C≡N stretch ~2200 cm⁻¹), ¹H NMR (olefinic proton splitting for Z-configuration), and MS confirms structure .
Biological Activity
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide, also known as a derivative of the chalcone family, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes cyano, hydroxyphenyl, and methylphenyl groups, which contribute to its potential pharmacological properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
- Density : 1.184 g/cm³
- Boiling Point : Approximately 418.8°C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Cell Signaling Modulation : It influences signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast cancer), and DU145 (prostate carcinoma). The mechanism involves cell cycle arrest and modulation of apoptotic pathways.
Cell Line Inhibition Rate (%) IC (μM) HepG2 99.98 6.92 MCF-7 100.39 8.26 DU145 99.93 7.89 - Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Properties : Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies
-
Antitumor Mechanism Study : A study investigated the effects of this compound on HepG2 cells. Results indicated that treatment with this compound significantly increased the percentage of cells in the S phase of the cell cycle, suggesting a mechanism for its antitumor activity through cell cycle modulation.
- Flow Cytometry Analysis Results :
- Control: 28% in S phase
- Treated with 2 μM: 36%
- Treated with 4 μM: 37%
- Treated with 8 μM: Significant increase observed
- Flow Cytometry Analysis Results :
- Inflammation Model : In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Hydroxy and cyano groups | Enhanced reactivity due to functional groups |
| (Z)-2-cyano-N-(3-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide | Hydroxy group at different position | Altered biological activity |
The presence of specific functional groups such as hydroxy and cyano enhances the reactivity and biological interactions of these compounds, making them suitable candidates for further medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
